4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile
Overview
Description
4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H2ClN5 and a molecular weight of 179.57 g/mol . This compound is part of the imidazo[4,3-f][1,2,4]triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of amido-nitriles under specific conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nickel catalysts for cyclization, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[4,3-f][1,2,4]triazine derivatives .
Scientific Research Applications
4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,3-f][1,2,4]triazine: The parent compound without the chlorine and carbonitrile substituents.
4-Bromoimidazo[4,3-f][1,2,4]triazine-5-carbonitrile: A similar compound with a bromine atom instead of chlorine.
4-Methylimidazo[4,3-f][1,2,4]triazine-5-carbonitrile: A derivative with a methyl group instead of chlorine.
Uniqueness
4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, and the carbonitrile group, which can influence the compound’s reactivity and biological activity .
Properties
IUPAC Name |
4-chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-6-5-4(1-8)10-3-12(5)11-2-9-6/h2-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBQFLPEMYDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C=NC(=C2C(=N1)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217740 | |
Record name | 4-Chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-83-9 | |
Record name | 4-Chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889945-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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